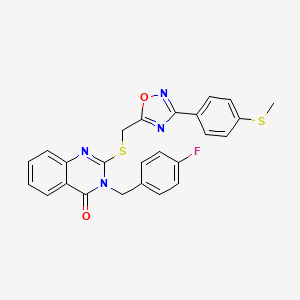

1-Azido-3-methyl-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azido-3-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.151. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystalline-State Photoreaction Studies

A study by Takayama et al. (2003) explored the crystalline-state photoreaction of 1-azido-2-nitrobenzene, revealing the formation of benzofuroxan and other intermediates. This research, utilizing X-ray crystallography and IR spectroscopy, provides insights into the photoreactive behavior of similar compounds, including 1-azido-3-methyl-2-nitrobenzene (Takayama et al., 2003).

2. Catalytic Reactions with Metal Complexes

Zhong et al. (2014) investigated the reaction of Cp*IrS2C2B10H10 with 1-azido-3-nitrobenzene, leading to the formation of new complexes. This study highlights the potential of this compound in catalytic reactions involving metal complexes, contributing to the field of organometallic chemistry (Zhong et al., 2014).

3. Synthesis and Characterization of Schiff Base Ligands

Research by Ahmadi and Amani (2012) on the synthesis and characterization of Schiff base ligands, including compounds derived from this compound, provides valuable information on the properties and potential applications of these ligands in fields like coordination chemistry and materials science (Ahmadi & Amani, 2012).

4. Applications in Reduction of Nitrobenzene

The study by Ben Taleb and Jenner (1993) on the reduction of nitrobenzene to aniline using aqueous methyl formate offers insights into the use of this compound in similar reduction processes, potentially impacting environmental remediation and organic synthesis (Ben Taleb & Jenner, 1993).

5. Pyrolysis and Neighboring Group Effects

Dyall and Ferguson (1992) investigated the pyrolysis of aryl azides, providing a deeper understanding of the thermolysis behavior and neighboring group effects in compounds like this compound. This research is significant for its implications in organic synthesis and reaction mechanisms (Dyall & Ferguson, 1992).

Safety and Hazards

While specific safety data for 1-Azido-3-methyl-2-nitrobenzene was not found, nitrobenzene, a related compound, is considered hazardous. It is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for the study of 1-Azido-3-methyl-2-nitrobenzene and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the study of the photochromic properties of spiropyran derivatives, which can dynamically isomerize under UV light, is another promising area of research .

Mechanism of Action

Target of Action

Azides are generally known to react with a variety of functional groups, including alkynes, alkenes, and carbonyl compounds, forming various heterocyclic structures .

Mode of Action

1-Azido-3-methyl-2-nitrobenzene can undergo intramolecular cyclization under basic conditions to form various heterocyclic structures . This process is facilitated by the azide group, which acts as a leaving group, and the nitro group, which can act as an electron-withdrawing group, stabilizing the intermediate .

Biochemical Pathways

Nitro compounds, in general, can participate in various biochemical reactions, including reduction and conjugation reactions .

Pharmacokinetics

Nitro compounds are known to have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Azides are known to be potentially mutagenic, which means they can cause mutations in genetic material .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the intramolecular cyclization reaction is facilitated under basic conditions . Furthermore, the reaction of nitro compounds can be influenced by temperature, with nitration of alkanes being successful only when conducted at high temperatures in the vapor phase .

Properties

IUPAC Name |

1-azido-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKMTNALORNNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)